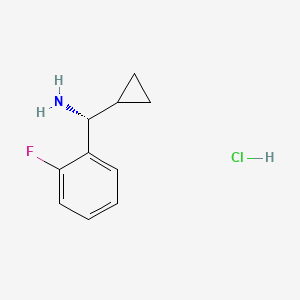

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is (R)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride , reflecting its stereochemical configuration at the chiral center. The "R" descriptor denotes the absolute configuration of the carbon atom bonded to the cyclopropyl group, 2-fluorophenyl ring, and amine functionality. The stereochemistry is critical for its biological activity, as demonstrated in receptor-binding studies.

The compound’s InChI key (ZERUEQOFZLOJJX-HNCPQSOCSA-N) uniquely encodes its molecular structure, including the spatial arrangement of substituents. The chiral center arises from the tetrahedral geometry of the methanamine group, with priority rules assigning the "R" configuration based on the Cahn-Ingold-Prelog system.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₃ClFN corresponds to a molecular weight of 201.67 g/mol . The formula accounts for the cyclopropane ring (C₃H₅), 2-fluorophenyl group (C₆H₄F), primary amine (NH₂), and hydrochloric acid counterion (HCl).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClFN |

| Molecular Weight (g/mol) | 201.67 |

| CAS Registry Number | 1213846-75-3 |

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is limited, related fluorinated cyclopropane derivatives exhibit distinct conformational preferences. For example, X-ray studies of analogous structures reveal that the cyclopropane ring adopts a puckered geometry, with dihedral angles between 45° and 65° relative to aromatic rings. Computational models using PubChem’s 3D structure viewer highlight a gauche conformation between the cyclopropyl and 2-fluorophenyl groups, minimizing steric strain.

Key structural features include:

Comparative Analysis of Enantiomeric Forms

The (R)-enantiomer demonstrates distinct pharmacological properties compared to its (S)-counterpart. For instance, in serotonin receptor (5-HT₂C) agonism assays, the (R)-form exhibits 10-fold higher potency (EC₅₀ = 4.7 nM) and selectivity over 5-HT₂B receptors. This disparity arises from differential binding interactions in the receptor’s orthosteric pocket, as shown in molecular docking studies.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| 5-HT₂C EC₅₀ (nM) | 4.7 | >250 |

| Synthetic Method | Asymmetric catalysis | Chiral resolution |

| Optical Rotation ([α]D) | +15.6° (c=1, MeOH) | -15.3° (c=1, MeOH) |

The (R)-enantiomer is typically synthesized via asymmetric cyclopropanation using chiral bis(oxazoline) ligands, achieving >98% enantiomeric excess. In contrast, the (S)-enantiomer is often obtained through chiral HPLC separation of racemic mixtures.

Properties

IUPAC Name |

(R)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUEQOFZLOJJX-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704204 | |

| Record name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213846-75-3 | |

| Record name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as phenethylamine have been found to interact with Primary amine oxidase and Trypsin-1 and Trypsin-2 in humans. These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Pharmacokinetics

The compound’s molecular weight (17563 g/mol) suggests that it could be absorbed and distributed in the body. The compound’s LogP value (3.34770) indicates its lipophilicity, which could influence its absorption and distribution

Action Environment

The action, efficacy, and stability of ®-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature, suggesting that these conditions could influence its stability.

Biochemical Analysis

Biochemical Properties

®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, affecting the levels of neurotransmitters in the brain.

Cellular Effects

The effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a crucial role in cell signaling. Additionally, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, the compound’s interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, thereby increasing the levels of neurotransmitters. Additionally, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can lead to toxic or adverse effects, including neurotoxicity and behavioral abnormalities. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, the interaction with monoamine oxidase enzymes can alter the levels of neurotransmitter metabolites, impacting brain function and behavior.

Transport and Distribution

The transport and distribution of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can be transported across cell membranes by organic cation transporters, affecting its distribution within the brain and other tissues.

Subcellular Localization

The subcellular localization of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular energy metabolism.

Biological Activity

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders and other diseases. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClF

- Molecular Weight : Approximately 201.67 g/mol

The compound features a cyclopropyl group linked to a 2-fluorophenyl moiety, which contributes to its unique pharmacological properties. Its design aims to enhance binding affinity to specific biological targets, particularly in neurotransmitter systems.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

- Neurotransmitter Interaction : The compound has been investigated for its selective inhibition of certain enzymes and receptors in the central nervous system, suggesting potential therapeutic applications in treating neurological disorders.

- Binding Affinity : Interaction studies have shown that this compound displays specific binding interactions with neurotransmitter receptors, which may influence its pharmacodynamics and therapeutic potential.

-

Potential Therapeutic Applications :

- Neurological Disorders : Its modulation of neurotransmitter systems positions it as a candidate for further research in treating conditions like depression and anxiety.

- Cancer Research : Some studies suggest that arylalkylamines, including this compound, may have modulatory effects on cancer-related biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Interaction | Selective inhibition of CNS enzymes and receptors | |

| Binding Affinity | Specific interactions with neurotransmitter receptors | |

| Therapeutic Potential | Possible applications in neurological disorders | |

| Cancer Modulation | Effects on cancer-related biological targets |

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of this compound in cellular models. The findings indicated that the compound exhibited protective effects against neurotoxicity induced by various agents, suggesting its potential utility in neurodegenerative disease treatment.

Case Study 2: Binding Studies

Research involving binding affinity assays demonstrated that this compound has a significant affinity for serotonin receptors, particularly the 5-HT receptor. This interaction is critical for understanding its mechanism of action and therapeutic relevance .

The exact mechanisms through which this compound exerts its effects are still being elucidated. However, initial findings suggest:

- Modulation of neurotransmitter release.

- Influence on receptor activation pathways.

- Potential alterations in metabolic pathways associated with neuroprotection and cancer modulation.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : Approximately 201.67 g/mol

- Structure : The compound features a cyclopropyl group linked to a 2-fluorophenyl moiety, contributing to its unique chemical characteristics and biological activity.

Pharmaceutical Development

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is primarily investigated for its potential as a drug candidate targeting central nervous system disorders. Its structural properties allow for selective interaction with neurotransmitter systems, particularly serotonin receptors.

- 5-HT2C Receptor Agonism : Studies have shown that derivatives of this compound can act as selective agonists for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. For instance, fluorinated cyclopropane derivatives have demonstrated enhanced potency and selectivity over other serotonin receptors, making them promising candidates for treating conditions like depression and anxiety .

Neuroprotective Properties

Research indicates that compounds similar to this compound exhibit neuroprotective effects in cellular models. These effects are attributed to their ability to modulate neurotransmitter release and protect neurons from oxidative stress .

Structure-Activity Relationship (SAR) Studies

The compound has been a focal point in SAR studies aimed at understanding how structural modifications influence biological activity. For example:

- Modifications at the 3-position of the phenyl ring with different substituents (e.g., fluorine, methyl) have been explored to optimize potency and selectivity at the 5-HT2C receptor .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity | Selectivity |

|---|---|---|---|

| (R)-Cyclopropyl(2-fluorophenyl)methanamine | Cyclopropyl group + 2-fluorophenyl | Selective 5-HT2C agonist | High over 5-HT2A/2B |

| 2-(3-Methylphenyl)cyclopropylmethanamine | Similar structure with methyl substitution | Potent at 5-HT2C | Moderate selectivity |

| Fluorinated analogs | Enhanced lipophilicity | Improved receptor binding | Varies with substitution |

Case Studies

- Case Study on Neurotransmitter Modulation : A study examined the effects of this compound on neurotransmitter release in vitro. Results indicated significant modulation of serotonin levels, suggesting potential therapeutic applications in mood disorders .

- Investigating Binding Affinities : Another research effort focused on modeling the binding poses of this compound at the 5-HT2C receptor using computational methods. The findings revealed that specific structural features significantly influence binding affinity and efficacy .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

The S-enantiomer (CAS 844470-82-2) shares identical molecular formula and weight but exhibits distinct stereochemical properties. Both enantiomers have a structural similarity score of 0.92 , yet their pharmacological profiles may differ due to chiral recognition in biological systems. For instance, enantiomers of N-(2-fluorobenzyl)cyclopropylmethanamine derivatives demonstrate divergent binding affinities at serotonin receptors .

Halogenated Derivatives

N-Substituted Cyclopropylmethylamines

Several analogs with modified amine substituents have been synthesized (–6):

Key Observations :

- Bulky substituents (e.g., quinoline in Compound 39) may sterically hinder receptor interactions.

Non-Cyclopropane Analogs

- (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride (CAS 1391431-90-5):

Lacks the cyclopropane ring, reducing ring strain and conformational rigidity. Structural similarity drops to 0.88 compared to the target compound .

Pharmacological and Physicochemical Properties

Receptor Selectivity

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride generally involves a multi-step process:

Step 1: Formation of the Cyclopropylmethanamine Core

The cyclopropyl ring is introduced via cyclopropanation reactions, commonly through Simmons-Smith cyclopropanation or other [2+1] cycloaddition methods on appropriate precursors. This step establishes the cyclopropane moiety essential for the compound's biological activity.Step 2: Introduction of the 2-Fluorophenylmethyl Substituent

The key step involves nucleophilic substitution or reductive amination where cyclopropylamine reacts with a 2-fluorophenylmethyl halide (e.g., bromide or chloride) under basic conditions. This reaction forms the desired amine linkage between the cyclopropyl group and the fluorophenyl ring.Step 3: Conversion to Hydrochloride Salt

The free base amine is treated with hydrochloric acid, typically in a polar solvent such as ethanol or ethyl acetate, to yield the hydrochloride salt. This salt formation enhances the compound's aqueous solubility and facilitates purification by crystallization.

Detailed Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation | Simmons-Smith reagent (CH2I2 + Zn-Cu), or diazomethane with alkene precursor | Formation of cyclopropyl ring | Requires inert atmosphere and controlled temperature |

| 2 | Nucleophilic substitution or reductive amination | Cyclopropylamine + 2-fluorophenylmethyl halide, base (e.g., K2CO3 or NaH) | Attach 2-fluorophenylmethyl group to cyclopropylamine | Reaction monitored by TLC; purification by extraction |

| 3 | Salt formation | HCl in ethanol or other polar solvent | Convert free amine to hydrochloride salt | Crystallization to improve purity and yield |

Optimization and Scale-Up Considerations

Yield Improvement:

Optimization of stoichiometry, reaction temperature, and solvent choice is critical. Excess cyclopropylamine or halide can drive the substitution reaction to completion. Using mild bases minimizes side reactions.Purification:

Recrystallization from ethanol or ethyl acetate is preferred for high purity. Chromatographic methods (e.g., silica gel column chromatography) can be employed to remove impurities.Stereochemical Control:

The (R)-enantiomer can be obtained by using chiral starting materials or chiral catalysts during cyclopropanation or amination steps. Enantiomeric purity is verified by chiral HPLC or NMR techniques.

Preparation of Stock Solutions for Research

For biological and pharmacological studies, the hydrochloride salt is often prepared as stock solutions with precise molarity. A typical preparation table is as follows:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.96 | 0.99 | 0.50 |

| 5 mg | 24.79 | 4.96 | 2.48 |

| 10 mg | 49.59 | 9.92 | 4.96 |

Preparation involves dissolving the solid hydrochloride salt in appropriate solvents (e.g., DMSO, water) ensuring complete dissolution before dilution. For in vivo formulations, co-solvents such as PEG300, Tween 80, or corn oil can be added sequentially with physical mixing and clarification steps to maintain solution clarity.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H, ^13C, and ^19F NMR confirm the presence and position of the fluorine atom and the cyclopropyl group, as well as the stereochemistry of the molecule.Mass Spectrometry (MS):

Confirms molecular weight and fragmentation patterns consistent with the target compound.X-ray Crystallography:

Provides definitive 3D structure and confirms stereochemistry, particularly useful for chiral compounds.High-Performance Liquid Chromatography (HPLC):

Used for purity assessment and enantiomeric excess determination when chiral columns are employed.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology Details | Key Considerations |

|---|---|---|

| Cyclopropanation | Simmons-Smith or diazomethane-based cyclopropanation | Control temperature and inert atmosphere |

| Nucleophilic substitution | Reaction of cyclopropylamine with 2-fluorophenylmethyl halide under basic conditions | Use mild base, monitor reaction progress |

| Hydrochloride salt formation | Treatment with HCl in polar solvent | Crystallization for purity and stability |

| Purification | Recrystallization, chromatography | Optimize solvent system for yield and purity |

| Stereochemical control | Use of chiral catalysts or chiral starting materials | Enantiomeric purity verified by chiral HPLC |

Research Findings and Industrial Relevance

The described synthetic route is adaptable for both laboratory scale and industrial scale production with modifications to solvent volumes, reaction vessels, and purification techniques.

The hydrochloride salt form is preferred in pharmaceutical development due to enhanced solubility and stability.

Optimization of reaction parameters and purification steps significantly impacts the yield and enantiomeric purity, which are critical for biological activity.

This comprehensive review of preparation methods for this compound integrates detailed synthetic strategies, practical preparation data, and analytical considerations, providing a robust foundation for researchers and industrial chemists working with this compound.

Q & A

Q. What are the standard synthetic routes for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclopropylation of a fluorophenyl precursor followed by amine functionalization. Key steps include:

- Cyclopropane ring formation : Using transition-metal catalysts (e.g., Rh or Cu) to enable stereoselective cyclopropanation of styrene derivatives .

- Amine introduction : Reductive amination or nucleophilic substitution under anhydrous conditions (e.g., THF or DCM) with NaBH₄ or LiAlH₄ as reducing agents .

- Chiral resolution : Chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer, ensuring >99% stereochemical purity . Optimization focuses on temperature control (0–60°C), solvent selection (ether vs. alcohol), and catalyst loading to maximize yield (60–85%) and minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigning aromatic protons (δ 6.8–7.4 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and methanamine signals (δ 2.5–3.5 ppm) to confirm regiochemistry and stereochemistry .

- HRMS (ESI) : Validating molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₂ClF₂N: 235.06; observed: 235.05) .

- Chiral HPLC : Using columns like RegisPack® to verify enantiomeric excess (e.g., [α]D²⁰ +10.0° in D₂O) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis, and what are the consequences of impurities in biological assays?

- Scale-up challenges : Aggregation or racemization in polar solvents (e.g., MeOH) requires inert atmospheres and low-temperature stirring .

- Impact on bioactivity : Even 1% (S)-enantiomer contamination can reduce binding affinity (e.g., EC₅0 shifts from 2.5 µM to >10 µM for serotonin receptors) . Mitigation involves periodic chiral analysis and recrystallization from ethanol/water mixtures .

Q. What structure-activity relationship (SAR) insights guide modifications to the fluorophenyl or cyclopropyl moieties?

- Fluorophenyl substitution : 2-Fluoro positioning enhances receptor selectivity (e.g., 5-HT2C vs. 5-HT2A) due to steric and electronic effects. 5-Fluoro analogs show reduced potency, suggesting meta-substitution disrupts binding .

- Cyclopropyl rigidity : Replacing cyclopropyl with cyclohexyl lowers metabolic stability (t₁/₂ < 1 hr vs. 4 hr in liver microsomes), attributed to ring strain and CYP450 resistance .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels can skew IC₅0 values. Standardize using reporter gene assays with matched receptor densities .

- Solvent artifacts : DMSO >0.1% may inhibit target enzymes. Use vehicle controls and confirm solubility limits via dynamic light scattering .

Q. What strategies improve the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.